

Propaquizafop hydrolysis and photolysis behavior

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Compound Focus: Propaquizafop

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Hydrolysis Behavior

Hydrolysis, the breakdown of a substance in water, is a key process influencing **propaquizafop**'s persistence in aquatic environments. The data indicates that its hydrolysis is highly dependent on the pH of the water.

Table 1: Hydrolysis Kinetics of **Propaquizafop** in Aqueous Solutions [1]

pH Value	Degradation Half-life (Days)	Relative Degradation Rate
4 (Acidic)	49.349 - 50.171	Slow
7 (Neutral)	71.673 - 75.258	Slowest
9 (Alkaline)	1.663 - 2.762	Fastest

Key Findings:

- pH Dependency:** **Propaquizafop** degrades fastest in **alkaline conditions** (pH 9), with a half-life of just 1.7-2.8 days [1].
- Persistence in Neutral/Acidic Water:** The herbicide is much more persistent in neutral and acidic water, with half-lives extending to over 70 days and 50 days, respectively [1].

Detailed Experimental Protocol for Hydrolysis [1]:

- **Preparation:** Prepare aqueous solutions with different pH buffers (e.g., pH 4, 7, and 9).
- **Fortification:** Add a known concentration of **propaquizafop** standard to each solution.
- **Incubation:** Keep the solutions in controlled environmental conditions (e.g., constant temperature of 20°C) in the dark to prevent photodegradation.
- **Sampling:** Extract samples at predetermined time intervals.
- **Analysis:** Determine **propaquizafop** residues using **High-Performance Liquid Chromatography with a UV detector (HPLC-UV)**.
- **Kinetics:** Calculate the degradation rate constants and half-lives from the concentration-time data.

Photolysis Behavior

Photolysis, or chemical breakdown by light, is another critical degradation pathway. Laboratory studies using UV light have clarified this process and the factors that affect it.

Table 2: Effect of Various Factors on Photolysis of **Propaquizafop** in Water [1]

Factor	Concentration Range	Effect on Photolysis
Solution pH	4, 7, 9	No significant effect
Nitrate (NO ₃ ⁻)	0.5 - 2 mmol/L	Weak inhibitory effect
	4 mmol/L	Strong inhibitory effect (significantly longer half-life)
Ferric Ion (Fe ³⁺)	0.5 - 1 mmol/L	Strong inhibitory effect
	2 - 4 mmol/L	Weaker inhibitory effect
Divalent Metal Ions (Cu ²⁺ , Cd ²⁺ , Mn ²⁺ , Zn ²⁺ , Ni ²⁺)	0.5 - 4 mmol/L	Inhibitory effect, strengthening with increasing concentration

Key Findings:

- **Light Source:** **Propaquizafop** photolyzes slowly under sunlight (half-life of ~22.85 hours) and is more effectively degraded under a **253.7 nm low-pressure mercury lamp** [1].
- **Impact of Ions:** Common water constituents like nitrate and metal ions generally **inhibit** the photodegradation of **propaquizafop**, potentially increasing its persistence in certain water bodies [1].

Detailed Experimental Protocol for Photolysis [1]:

- **Light Source:** Use a **20 W low-pressure mercury lamp (253.7 nm)** as the UV light source.
- **Solution Preparation:** Prepare **propaquizafop** aqueous solutions with varying pH levels or fortified with different concentrations of ions (NO_3^- , Fe^{3+} , Cu^{2+} , etc.).
- **Irradiation:** Expose the solutions to the UV light in a photoreactor.
- **Sampling & Analysis:** Extract samples at timed intervals and analyze via **HPLC-UV** to determine residual **propaquizafop** concentration.
- **Product Identification:** Use **Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)** to identify the chemical structures of photodegradation products.

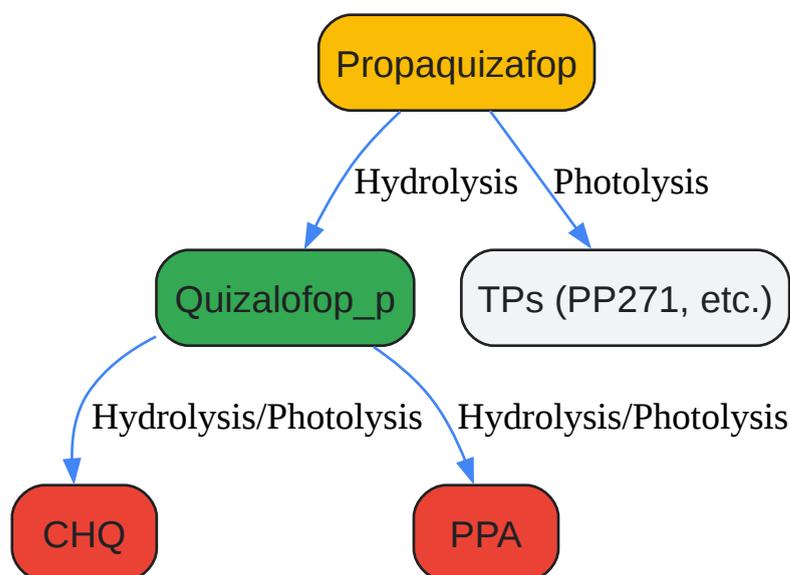
Degradation Pathways and Products

Understanding the breakdown pathway is crucial for assessing environmental impact.

Photodegradation Pathway [1]: Under UV light, **propaquizafop** undergoes several simultaneous reactions, leading to at least five identified transformation products. The primary mechanisms include:

- **Rearrangement and Cracking:** The molecule breaks apart, often losing the ester side chain.
- **Dechlorination:** The chlorine atom on the quinoxaline ring is removed.
- **Light-induced Redox Reactions:** Oxidation or reduction reactions driven by light energy.

The diagram below illustrates the relationship between the parent compound and its primary metabolite, quizalofop-p, which is common across multiple degradation environments.



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Propaquizafop degradation pathway to key metabolites.

Key Metabolites:

- **Quizalofop-p**: The major metabolite of **propaquizafop**, formed in both water and soil, and itself an active herbicide [2].
- **CHQ (6-Chloroquinoxalin-2-ol)**: A common degradation product of the quinoxaline moiety [2].
- **PPA (2-(4-Hydroxyphenoxy)propionic acid)**: A product from the phenoxy part of the molecule [2].
- **Transformation Products (PP271, etc.)**: Specific photoproducts identified via LC-QTOF-MS, resulting from rearrangement, dechlorination, and cracking [1].

Analytical Methods for Determination

Reliable detection and quantification are fundamental to these studies. The following methods have been successfully employed:

*Table 3: Common Analytical Methods for **Propaquizafop** in Environmental Samples [1] [3] [2]*

Analyte	Sample Matrix	Extraction Method	Analysis Instrument	Key Parameters
Propaquizafop	Water	SPE or QuEChERS (ACN, salt)	HPLC-UV	Column: C18; Detection: 230 nm [3]
Propaquizafop & Metabolites	Water, Soil	QuEChERS (ACN, 0.2% FA, NaCl)	LC-QTOF-MS / UHPLC-Orbitrap-MS	High-resolution mass accuracy for identification [1] [2]

Context in Overall Environmental Fate

To fully understand the relevance of hydrolysis and photolysis, it's helpful to view them as part of **propaquizafop's** overall journey in the environment, particularly in comparison to its behavior in soil.

*Overview of **propaquizafop's** environmental fate and key processes.*

Contrast with Soil Degradation: While **propaquizafop** can be persistent in water (especially at neutral pH), it **degrades rapidly in soil**, with half-lives ranging from **1.41 to 7.75 days** across five different Chinese agricultural soils [3]. This is primarily due to microbial activity. Temperature is the most influential factor on its degradation rate in soil [3]. Furthermore, **propaquizafop** is **highly adsorbed** to soil particles and has **very low mobility**, meaning it is unlikely to leach into groundwater [3].

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